Tert-butyl 3-oxoisoindolin-5-ylcarbamate
Description
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-1,2-dihydroisoindol-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-9-5-4-8-7-14-11(16)10(8)6-9/h4-6H,7H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
OIXZRXXLDWYNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNC2=O)C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Structural Overview
Tert-butyl 3-oxoisoindolin-5-ylcarbamate has the molecular formula and a molecular weight of approximately 248.28 g/mol. The compound features a unique isoindoline structure that contributes to its reactivity and potential applications in medicinal chemistry.
Medicinal Chemistry Applications
This compound is primarily utilized as a building block in the development of novel pharmaceuticals. Its structural properties allow it to serve as an intermediate in synthesizing various bioactive compounds.
Case Study: Synthesis of Lacosamide Derivatives
One notable application of this compound is in the synthesis of lacosamide derivatives, which are used for treating epilepsy. The synthetic route involves using this compound as a key intermediate, demonstrating its utility in pharmaceutical formulations.
The synthesis involves a series of reactions including condensation and alkylation processes, ultimately leading to high yields of the desired pharmaceutical compounds.
Organic Synthesis Applications
Beyond medicinal chemistry, this compound is also significant in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent for creating complex organic molecules.
Example Reaction Pathways
The following table summarizes some reaction pathways where this compound serves as an intermediate:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Condensation | Anhydrous ethyl acetate | Formation of amide derivatives |
| Alkylation | Phase-transfer catalysis | Synthesis of substituted carbamates |
| Cyclization | Heat under inert atmosphere | Creation of cyclic compounds |
These reactions highlight the versatility of this compound in synthesizing diverse chemical entities.
Research and Development Insights
Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Research indicates that modifications to the isoindoline structure can lead to improved pharmacological profiles.
Findings from Recent Research
- Enhanced Activity Against Epileptic Models : Modifications on the carbamate group have shown increased efficacy in animal models for epilepsy, suggesting potential for new therapeutic agents.
- Environmental Impact : The synthetic routes developed for these compounds emphasize lower toxicity solvents and higher yields, aligning with green chemistry principles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-oxoisoindolin-5-ylcarbamate with structurally related compounds based on molecular features, physicochemical properties, and available safety data.
Structural and Molecular Comparisons
Key Observations:
- Substituents: All compounds share the Boc group, but the target compound lacks the hydroxymethyl or methoxyphenyl groups seen in and the amino group in . These substituents influence solubility and reactivity.
Physicochemical Properties
- Density: The benzisoxazole derivative has a density of 1.235 g/cm³, suggesting moderate packing efficiency compared to typical isoindolinones (data unavailable for the target compound).
- Stability: The pyrrolidine derivative is stable under recommended storage conditions, likely due to the Boc group’s protective effects . This stability may extend to the target compound, though steric effects from the isoindolinone core could alter degradation pathways.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-oxoisoindolin-5-ylcarbamate typically involves:
- Protection of amino groups with tert-butyl carbamate (Boc) groups.
- Formation of the isoindolinone ring via cyclization.
- Functional group transformations on the aromatic ring or side chains as needed.
This strategy is consistent with the preparation of related substituted 1-oxoisoindoline derivatives, which share structural similarities and synthetic pathways.
Key Preparation Steps
Protection of Amino Groups with tert-Butyl Carbamate
- The amino group of a precursor molecule such as glutamine or a related amine is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
- This protection can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) or similar reagents under mild basic conditions.
- The Boc group is stable under many reaction conditions but can be selectively removed later if necessary.
Esterification and Coupling Reactions
- Esterification of N-protected amino acids (e.g., Boc-protected glutamine) is performed to introduce ester groups that facilitate intramolecular cyclization.
- Coupling of the N-deprotected or protected amino acid esters with substituted 2-haloalkylbenzoates is a critical step to introduce the isoindoline framework.
- This coupling is generally conducted under basic conditions, often using alkali metal bases or phase-transfer catalysts to promote nucleophilic substitution.
Cyclization to Form the Isoindolinone Core
- Cyclization to form the 3-oxoisoindoline ring system is achieved under acidic or basic conditions.
- Activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) can be used to facilitate ring closure by activating carboxyl or ester groups.
- The cyclization step is crucial to establish the characteristic 3-oxoisoindolin-5-ylcarbamate structure.
Functional Group Transformations
- Optional transformations on the benzene ring substituents (e.g., nitro to amino group reduction) can be performed post-cyclization.
- Halogenation of alkylbenzoates to form haloalkylbenzoates used in coupling can be achieved using N-bromosuccinimide (NBS) and radical initiators like light or azo compounds (e.g., VAZO®).
Representative Detailed Procedure (Adapted from Patent Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Protection | tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Protection of amino group to form Boc-protected intermediate | High yield, stable intermediate |
| 2. Esterification | Alcohol (e.g., methanol), acid catalyst or alkyl halide under base | Formation of ester from Boc-protected amino acid | Efficient conversion |
| 3. Deprotection (if needed) | Acidic conditions (e.g., HCl in dioxane) | Removal of Boc protecting group to expose free amine | Controlled step |
| 4. Coupling | N-deprotected amino acid ester + 2-haloalkylbenzoate, base (e.g., K2CO3) | Formation of coupled intermediate | Moderate to high yield |
| 5. Cyclization | Acid or base, or activating agents (thionyl chloride, CDI) | Intramolecular cyclization to form isoindolinone ring | Critical step, optimized conditions required |
| 6. Optional transformations | Reduction, halogenation, substitution | Functional group modifications on aromatic ring | Tailored to target compound |
Example Synthesis from Literature
A specific example involves:
- Starting from N-Boc-protected glutamine ester.
- Coupling with 2-bromoalkylbenzoate under basic conditions.
- Cyclization using CDI or thionyl chloride to form the 3-oxoisoindolin-5-ylcarbamate core.
- Purification by crystallization or chromatography to afford the target compound with high purity.
This approach is described in US Patent US7863451B2, which provides efficient, scalable methods for substituted 1-oxoisoindolines, including tert-butyl carbamate derivatives.
Analytical and Yield Data
| Parameter | Typical Value/Range |
|---|---|
| Reaction Temperature | 0–25 °C for coupling; reflux or mild heating for cyclization |
| Reaction Time | 1–4 hours per step |
| Yield | 70–95% depending on step and scale |
| Purity | >95% after purification |
| Characterization | NMR (1H, 13C), HRMS, elemental analysis confirm structure |
Summary of Advantages and Challenges
| Advantages | Challenges |
|---|---|
| High selectivity through Boc protection | Sensitive steps require controlled conditions |
| Scalable for industrial synthesis | Cyclization step may require optimization |
| Versatility for further functionalization | Handling of halogenated intermediates needs care |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-oxoisoindolin-5-ylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling isoindolinone derivatives with tert-butyl carbamate under nucleophilic or electrophilic conditions. For example, tert-butyl carbamate intermediates are often synthesized via Buchwald-Hartwig amination or Mitsunobu reactions (as seen in structurally similar compounds) .
- Optimization Strategies :
- Use palladium catalysts (e.g., Pd(OAc)₂) for C–N coupling.
- Control temperature (reflux in THF or DCM) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolve solid-state conformation (e.g., tert-butyl axial/equatorial positioning in similar carbamates) .
- NMR spectroscopy : Use - and -NMR to identify isoindolinone protons (δ 4.5–5.5 ppm) and tert-butyl carbamate peaks (δ 1.2–1.4 ppm). Dynamic NMR at low temperatures can reveal conformational flexibility .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. What stability challenges are associated with this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Test in buffered solutions (pH 2–12). Tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions, releasing CO and tert-butanol. Monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug discovery applications?
- Methodological Answer :
- Perform DFT calculations to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites.
- Simulate binding to biological targets (e.g., kinases) using molecular docking (AutoDock Vina, Schrödinger). Include explicit solvent molecules to improve accuracy .
- Validate predictions with experimental IC assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in biological activity data for tert-butyl carbamate derivatives, such as conflicting enzyme inhibition results?
- Methodological Answer :
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives .
- Structural analogs : Compare activity of this compound with methyl/ethyl carbamates to isolate steric/electronic effects .
Q. How can this compound be functionalized for targeted drug delivery without compromising its core pharmacophore?
- Methodological Answer :
- Protecting group strategies : Use orthogonal protecting groups (e.g., Fmoc for amines) during synthesis.
- Click chemistry : Introduce azide/alkyne handles for bioconjugation (e.g., PEGylation for solubility) .
- Prodrug design : Modify the carbamate group to release active metabolites in vivo (e.g., pH-sensitive linkers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
